Onpg-13C-1
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Overview
Description
. This compound is structurally similar to lactose, with the glucose moiety replaced by an o-nitrophenyl group. The incorporation of the stable isotope carbon-13 (13C) makes it particularly useful in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Onpg-13C-1 involves the incorporation of the 13C isotope into the o-nitrophenyl β-D-galactopyranoside molecule. The preparation typically starts with the synthesis of the labeled galactose, which is then coupled with o-nitrophenyl to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of the 13C isotope and the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Onpg-13C-1 primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. The hydrolysis of this compound results in the formation of galactose and o-nitrophenol, the latter being a yellow-colored compound that can be easily detected .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of β-galactosidase and is carried out in an aqueous buffer solution at a pH range of 6.5 to 8.0 and a temperature range of 35-37°C .
Major Products
The major products of the hydrolysis reaction are galactose and o-nitrophenol. The yellow color of o-nitrophenol allows for easy detection and quantification of β-galactosidase activity .
Scientific Research Applications
Onpg-13C-1 is widely used in scientific research for the detection and quantification of β-galactosidase activity. Its applications span various fields, including:
Mechanism of Action
Onpg-13C-1 acts as a substrate for β-galactosidase, which catalyzes the hydrolysis of the β-galactoside bond. The enzyme cleaves the bond, releasing galactose and o-nitrophenol. The yellow color of o-nitrophenol serves as an indicator of enzyme activity . The molecular target of this compound is the active site of β-galactosidase, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Onpg-13C-1 is unique due to the incorporation of the 13C isotope, which makes it particularly useful in research applications requiring stable isotope labeling. Similar compounds include:
O-nitrophenyl β-D-galactopyranoside (ONPG): The unlabeled version of this compound, commonly used in β-galactosidase assays.
5-Bromo-4-chloro-3-indolyl β-D-galactoside (X-gal): Another substrate for β-galactosidase that forms a blue-colored product upon hydrolysis.
4-Methylumbelliferyl β-D-galactoside (MUG): A fluorogenic substrate for β-galactosidase that produces a fluorescent product upon hydrolysis.
This compound stands out due to its stable isotope labeling, which allows for more precise and accurate measurements in various research applications .
Properties
Molecular Formula |
C12H15NO8 |
---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)(513C)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1/i11+1 |
InChI Key |
KUWPCJHYPSUOFW-NNFDCANYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[13C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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